(5E)-1-(3-methylphenyl)-5-(1H-pyrrol-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-1-(3-METHYLPHENYL)-5-[(1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a pyrrole ring, a methylphenyl group, and a diazinane-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-METHYLPHENYL)-5-[(1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the diazinane-dione core, followed by the introduction of the pyrrole and methylphenyl groups. Common reagents used in these reactions include sulfur-containing compounds, pyrrole derivatives, and methylphenyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3-METHYLPHENYL)-5-[(1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole and methylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted pyrrole and methylphenyl compounds.
Scientific Research Applications
(5E)-1-(3-METHYLPHENYL)-5-[(1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of (5E)-1-(3-METHYLPHENYL)-5-[(1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different structural core but shares some functional group similarities.
Chitosan packaging functionalized with Cinnamodendron dinisii essential oil: This compound is used in food packaging and has different applications but shares the use of bioactive compounds.
Uniqueness
(5E)-1-(3-METHYLPHENYL)-5-[(1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of a pyrrole ring, a methylphenyl group, and a diazinane-dione core. This unique structure imparts specific chemical properties and potential biological activities that are not found in similar compounds.
Properties
Molecular Formula |
C16H13N3O2S |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
6-hydroxy-1-(3-methylphenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H13N3O2S/c1-10-4-2-6-12(8-10)19-15(21)13(14(20)18-16(19)22)9-11-5-3-7-17-11/h2-9,21H,1H3,(H,18,20,22)/b11-9- |
InChI Key |
XTYGPZMOAGGKCL-LUAWRHEFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=S)/C=C\3/C=CC=N3)O |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=S)C=C3C=CC=N3)O |
Origin of Product |
United States |
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